Verlukast, also known as MK-679, is a potent leukotriene D4 antagonist that has been extensively studied for its pharmacological properties and potential therapeutic applications. Leukotrienes are inflammatory mediators that play a significant role in the pathophysiology of asthma and allergic reactions. By inhibiting the action of leukotrienes, verlukast presents a promising avenue for the treatment of conditions characterized by bronchoconstriction and inflammation1.
Due to the similarity in chemical properties between deuterium and hydrogen, verlukast-d6 exhibits virtually identical chemical reactivity to montelukast. [, , , , , , ] This allows researchers to leverage verlukast-d6 as an internal standard in studies investigating the metabolism and chemical transformations of montelukast without concerns about altered reactivity.
Verlukast has been shown to have clinical applications in the treatment of asthma and related allergic diseases. Its ability to block leukotriene-induced bronchoconstriction in animal models suggests its utility in managing asthma symptoms. The compound's effectiveness in oral and aerosol forms, as well as its ability to prevent ovalbumin-induced bronchoconstriction in sensitized rats, highlights its potential as a versatile therapeutic agent for respiratory conditions1.
The metabolism of verlukast has been studied in the rat, where it undergoes biotransformation to yield several metabolites. These metabolites include isomeric monosulfoxides and the N-hydroxymethyl amide, which further degrades to the N-monomethyl amide. Additionally, verlukast forms an acyl glucuronide metabolite in the presence of UDP-glucuronic acid. Understanding the metabolic pathways of verlukast is crucial for optimizing its pharmacokinetic profile and enhancing its therapeutic efficacy2.
While not directly related to verlukast, research on vitamin D metabolism and its molecular mechanism of action provides insights into the broader context of ligand-receptor interactions and their pleiotropic effects. The genomic mechanism involving the vitamin D receptor (VDR) may offer parallels to the leukotriene receptor pathways modulated by verlukast. Such research underscores the importance of receptor-mediated pathways in various physiological processes and the potential for developing new therapies targeting these pathways3.
The pharmacological efficacy of verlukast is attributed to its selective inhibition of leukotriene D4 binding. Studies have demonstrated that verlukast exhibits a high affinity for leukotriene D4 receptors in both guinea-pig and human lung homogenates, with IC50 values indicating potent inhibitory activity. Functionally, verlukast antagonizes contractions induced by leukotrienes in guinea-pig trachea and human trachea, showcasing its potential as a bronchodilator. Moreover, verlukast's ability to block bronchoconstriction in vivo, as evidenced by studies in guinea pigs and squirrel monkeys, further corroborates its mechanism of action as a leukotriene receptor antagonist1.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9